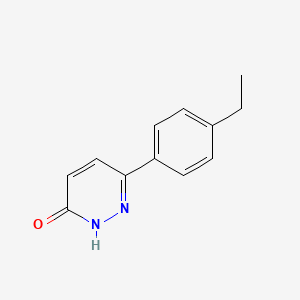

6-(4-Ethylphenyl)pyridazin-3-ol

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

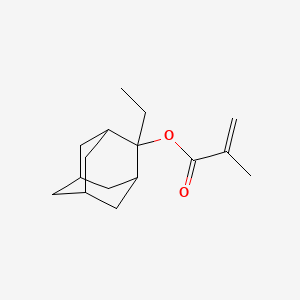

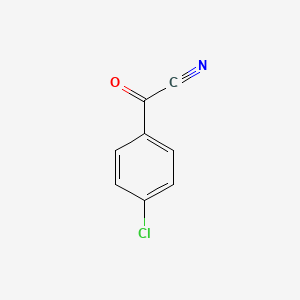

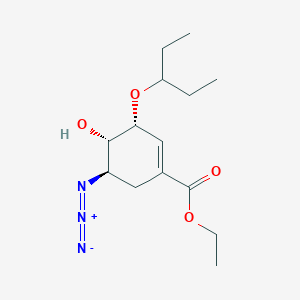

“6-(4-Ethylphenyl)pyridazin-3-ol” is a chemical compound with a molecular weight of 200.24 . It is a solid substance .

Molecular Structure Analysis

The InChI code for “6-(4-Ethylphenyl)pyridazin-3-ol” is1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-8-12(15)14-13-11/h3-8H,2H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure . Physical And Chemical Properties Analysis

“6-(4-Ethylphenyl)pyridazin-3-ol” is a solid substance . More detailed physical and chemical properties are not available in the search results .科研应用

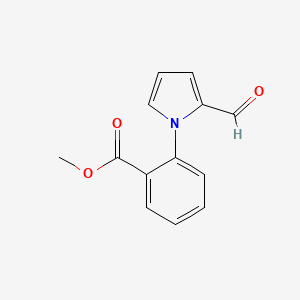

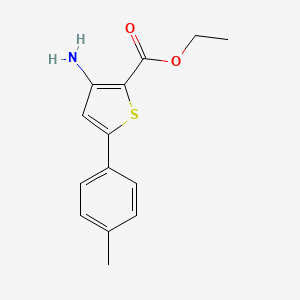

Synthesis Approaches and Chemical Properties :6-(4-Ethylphenyl)pyridazin-3-ol is part of a broader class of chemical compounds known for their heterocyclic structure and versatile chemical properties. The compound's synthesis often involves intricate chemical pathways. For instance, Alonazy et al. (2009) detailed the synthesis of related pyridazinones through the condensation of benzil monohydrazones with ethyl cyanoacetate or diethyl malonate. The resultant pyridazinones were further modified to yield various derivatives, although these compounds exhibited minimal antimicrobial activities (Alonazy, Al-Hazimi, & Korraa, 2009). Similarly, Coelho et al. (2003) reported the synthesis of 6-phenyl-3(2H)-pyridazinones with varied alkynyl groups, achieved through a palladium-catalysed Sonogashira cross-coupling reaction (Coelho, Sotelo, & Raviña, 2003).

Bioactive Properties and Applications :The bioactive properties of 6-(4-Ethylphenyl)pyridazin-3-ol derivatives have been explored in various studies. Samanta et al. (2011) synthesized derivatives with anticonvulsant properties by reacting 6-(3᾽-aminophenyl)-2,3,4,5-tetrahydro pyridazin-3-one with different aldehydes. Some of these derivatives demonstrated significant anticonvulsant activity (Samanta et al., 2011). Xu et al. (2008) synthesized and evaluated 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives for herbicidal activities, finding some compounds with potent herbicidal properties (Xu et al., 2008).

Pharmacological Significance :The compound and its derivatives have significant implications in pharmacology. Imran & Abida (2016) highlighted the importance of the 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety, a close relative of 6-(4-Ethylphenyl)pyridazin-3-ol, in the development of cardio-active agents, with several derivatives either in clinical use or undergoing clinical trials (Imran & Abida, 2016). This underscores the potential of this compound class in contributing to cardiovascular therapeutics.

Advanced Applications in Material Science and Drug Delivery :Beyond bioactivity, the compound's derivatives also find applications in material science and drug delivery. Jin et al. (2015) developed an injectable formulation using MPEG-PDLLA micelles for a hydrophobic antitumor candidate-pyridazinone derivative, which showed enhanced antitumor activity and pharmacokinetic parameters (Jin et al., 2015).

性质

IUPAC Name |

3-(4-ethylphenyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-9-3-5-10(6-4-9)11-7-8-12(15)14-13-11/h3-8H,2H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMGYZYIXOIATK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NNC(=O)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403407 |

Source

|

| Record name | 6-(4-ethylphenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Ethylphenyl)pyridazin-3-ol | |

CAS RN |

55901-96-7 |

Source

|

| Record name | 6-(4-ethylphenyl)pyridazin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate](/img/structure/B1352928.png)